N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O5S/c1-23(19,20)10-6-4-9(5-7-10)13-16-17-14(22-13)15-12(18)11-3-2-8-21-11/h2-8H,1H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCOAYLANGFXBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the furan ring: The furan ring can be introduced via a cyclization reaction involving furfural or its derivatives.
Attachment of the methylsulfonylphenyl group: This step often involves a nucleophilic substitution reaction where a sulfonyl chloride reacts with an amine or hydrazine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can react with the methylsulfonyl group under basic conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and other reduced nitrogen-containing compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Potential use as an anti-inflammatory agent due to its ability to inhibit certain enzymes.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-(4-methylsulfonylphenyl)indole derivatives: These compounds also exhibit antimicrobial and anti-inflammatory activities.
Furan derivatives: Known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties.
Thiazole derivatives: These compounds share similar antimicrobial properties and are often used in conjunction with other agents for enhanced activity.
Uniqueness
N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide is unique due to its combination of a furan ring, an oxadiazole ring, and a methylsulfonylphenyl group, which imparts a distinct set of chemical and biological properties.
Biological Activity
N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a furan ring substituted with an oxadiazole moiety and a methanesulfonylphenyl group. This unique structure contributes to its biological activity, particularly in inhibiting specific enzymes and pathways involved in disease processes.
Research indicates that this compound exhibits significant inhibitory activity against various biological targets:
- Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition :
- Cyclooxygenase (COX) Inhibition :
- The compound has also been evaluated for its anti-inflammatory properties through COX inhibition. It demonstrated selective COX-2 inhibition with an IC50 value significantly lower than traditional non-steroidal anti-inflammatory drugs (NSAIDs), indicating potential for treating inflammatory conditions .
Biological Activity Data
The following table summarizes the biological activities and IC50 values of this compound compared to other compounds:
| Compound | Biological Activity | IC50 (µM) | Selectivity |
|---|---|---|---|
| This compound | PTP1B Inhibition | 0.68 | High |
| 6-Ethylthio-3-(4-methanesulfonylphenyl)-4-phenylpyran-2-one | COX-2 Inhibition | 0.0032 | Very High |
| Celecoxib | COX Inhibition | 0.01 | Moderate |
Case Studies
Several studies have investigated the therapeutic potential of this compound:
- Diabetes Model : In a study involving diabetic rats, administration of this compound resulted in improved glucose tolerance and insulin sensitivity. The compound modulated gene expression related to insulin signaling pathways, including IRS and PI3K .
- Inflammation Model : In vivo experiments demonstrated that the compound significantly reduced paw edema in carrageenan-induced inflammation models, indicating its potential as an anti-inflammatory agent .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with cyclization to form the oxadiazole core. Key steps include:
Hydrazide formation : Reacting 4-methanesulfonylbenzoic acid hydrazide with furan-2-carboxylic acid chloride under reflux in anhydrous tetrahydrofuran (THF).
Cyclization : Using phosphoryl chloride (POCl₃) or carbodiimides to dehydrate the intermediate, forming the 1,3,4-oxadiazole ring .
Coupling : Amidation of the oxadiazole intermediate with furan-2-carboxamide in the presence of a coupling agent like EDCI/HOBt.
Optimization Parameters :
Q. Which analytical techniques are most reliable for characterizing this compound and confirming its purity?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of the methanesulfonylphenyl (δ 3.3 ppm for CH₃SO₂), oxadiazole (C=N at δ 8.5–9.0 ppm), and furan rings (δ 6.5–7.5 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm to assess purity (>98% recommended for biological assays).
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (450.48 g/mol) with [M+H]⁺ peak at m/z 451.48 .
Q. How can researchers screen the biological activity of this compound in preliminary studies?
- Methodological Answer : Prioritize in vitro assays based on structural analogs:
- Anticancer Activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- Enzyme Inhibition : Test against COX-2 or tyrosine kinases using fluorometric assays (structural similarity to sulfonamide-containing inhibitors suggests potential activity) .
- Antimicrobial Screening : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Q. What structural features of this compound suggest its potential mechanism of action?
- Methodological Answer : Key pharmacophores include:
- 1,3,4-Oxadiazole Ring : Enhances metabolic stability and hydrogen bonding with enzyme active sites.
- Methanesulfonyl Group : May interact with hydrophobic pockets in target proteins (e.g., COX-2).
- Furan Carboxamide : Facilitates π-π stacking with aromatic residues in binding pockets .
Advanced Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with:
- Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring to enhance enzyme inhibition.
- Alkyl chains on the oxadiazole to improve membrane permeability .
- Bioisosteric Replacement : Replace the methanesulfonyl group with sulfonamide or phosphonate groups to modulate solubility and target affinity .
- Table : Activity Comparison of Key Analogs
| Substituent Modification | IC₅₀ (HeLa Cells) | COX-2 Inhibition (%) |
|---|---|---|
| -SO₂CH₃ (Parent Compound) | 12.5 µM | 65% |
| -SO₂NH₂ (Sulfonamide Analog) | 8.2 µM | 78% |
| -CF₃ (Trifluoromethyl Analog) | 6.7 µM | 82% |
Q. How can discrepancies between in vitro and in vivo efficacy data be resolved?
- Methodological Answer :
- Pharmacokinetic Studies :
ADME Profiling : Use LC-MS/MS to measure plasma half-life and bioavailability in rodent models.
Metabolic Stability : Incubate with liver microsomes to identify cytochrome P450-mediated degradation .
- Formulation Optimization : Encapsulate in PEGylated liposomes to enhance solubility and reduce clearance .
Q. What computational strategies are effective for predicting target interactions and optimizing binding affinity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to COX-2 (PDB ID: 5KIR). Focus on interactions between the oxadiazole ring and Arg120/His90 residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-protein complex. Monitor RMSD and hydrogen bond occupancy .
- QSAR Modeling : Develop a model using descriptors like logP, polar surface area, and H-bond donors to predict IC₅₀ values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
